![molecular formula C11H10BrN B061292 1-[4-(Bromomethyl)phenyl]-1H-pyrrole CAS No. 184698-65-5](/img/structure/B61292.png)
1-[4-(Bromomethyl)phenyl]-1H-pyrrole
Overview
Description
1-[4-(Bromomethyl)phenyl]-1H-pyrrole is an organic compound with the molecular formula C11H10BrN It consists of a pyrrole ring substituted at the nitrogen atom with a 4-(bromomethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(Bromomethyl)phenyl]-1H-pyrrole can be synthesized through several methods. One common approach involves the bromination of 4-methylphenylpyrrole using bromine in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under mild conditions, yielding the desired bromomethyl derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Bromomethyl)phenyl]-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative[][3].
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of pyrrole derivatives, including 1-[4-(Bromomethyl)phenyl]-1H-pyrrole, as anticancer agents. For instance, pyrrole-based compounds have been synthesized and evaluated for their ability to inhibit human carbonic anhydrase isoforms, which play a crucial role in tumor growth and metastasis. The inhibition of these enzymes can lead to reduced tumor viability, particularly in multidrug-resistant cancer cells .
Neuroprotective Properties
Another area of interest is the neuroprotective effects of pyrrole derivatives. Compounds similar to this compound have shown promising results in protecting neuronal cells from oxidative stress. This is particularly relevant for conditions such as neurodegenerative diseases .
Organic Synthesis
Building Blocks for Drug Discovery
The compound serves as a versatile building block in organic synthesis, especially in the development of new pharmaceuticals. Its bromomethyl group allows for further functionalization, making it suitable for creating diverse chemical entities .
Synthesis of Complex Molecules
this compound can be employed in the synthesis of more complex molecules through various coupling reactions. Its structure facilitates the introduction of additional functional groups, which can enhance biological activity or alter pharmacokinetic properties .
Case Study 1: Anticancer Research
In a study focused on developing dual-targeting inhibitors for cancer treatment, pyrrole derivatives were synthesized and tested against cancer cell lines. The results indicated that specific modifications to the pyrrole structure significantly enhanced their inhibitory activity against key cancer-related pathways .
Case Study 2: Neuroprotection
Another research initiative explored the neuroprotective capabilities of pyrrole derivatives in models of oxidative stress. The findings suggested that certain compounds exhibited strong protective effects on neuronal cells, outperforming traditional antioxidants like N-acetylcysteine .
Data Table: Summary of Applications
Application Area | Specific Use | Key Findings |
---|---|---|
Medicinal Chemistry | Anticancer agents | Inhibition of carbonic anhydrase isoforms |
Neuroprotective agents | Protection against oxidative stress | |
Organic Synthesis | Building blocks for drug discovery | Versatile functionalization opportunities |
Synthesis of complex molecules | Enhanced biological activity through modifications |
Mechanism of Action
The mechanism by which 1-[4-(Bromomethyl)phenyl]-1H-pyrrole exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
- 1-[4-(Bromomethyl)phenyl]-1H-pyrazole
- 1-[4-(Bromomethyl)phenyl]-1H-imidazole
- 1-[4-(Bromomethyl)phenyl]-1H-indole
Comparison: 1-[4-(Bromomethyl)phenyl]-1H-pyrrole is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties compared to pyrazole, imidazole, and indole derivatives. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity .
Biological Activity
1-[4-(Bromomethyl)phenyl]-1H-pyrrole, a compound with the CAS number 184698-65-5, has garnered interest in medicinal chemistry due to its potential biological activities. Pyrrole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies.
Chemical Structure and Properties
The structure of this compound features a bromomethyl group attached to a phenyl ring, which is further connected to a pyrrole moiety. This configuration is crucial for its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that pyrrole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the proliferation of cancer cells through various mechanisms:
- Mechanism of Action : The bromomethyl group may enhance the compound's ability to form covalent bonds with nucleophilic sites on proteins or DNA, leading to cytotoxic effects.
- Case Studies : In vitro studies demonstrated that related compounds reduced cell viability in breast and lung cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Activity
Pyrrole derivatives are also recognized for their antimicrobial properties. The presence of the bromomethyl group can enhance the lipophilicity of the compound, facilitating membrane penetration:
- Activity Against Pathogens : Studies have reported that similar pyrrole compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests a broad-spectrum antimicrobial potential .
- Research Findings : A study highlighted that modifications in the structure of pyrroles can lead to increased potency against resistant strains of bacteria .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of pyrrole derivatives. The following factors influence their efficacy:
- Substitution Patterns : The position and nature of substituents on the pyrrole ring significantly affect biological activity. For instance, halogenated derivatives often show enhanced activity due to increased electron-withdrawing effects.
- Lipophilicity : Increased lipophilicity generally correlates with improved membrane permeability and bioavailability .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-[4-(bromomethyl)phenyl]pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVNJHFDDUGRHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383678 | |
Record name | 1-[4-(Bromomethyl)phenyl]-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184698-65-5 | |
Record name | 1-[4-(Bromomethyl)phenyl]-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 184698-65-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.